Pyrene-1,6-dicarboxylic acid
Overview
Description
Pyrene-1,6-dicarboxylic acid is a polycyclic aromatic hydrocarbon derivative with two carboxylic acid groups attached to the 1 and 6 positions of the pyrene ring. This compound is known for its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-1,6-dicarboxylic acid typically involves the oxidation of pyrene derivatives. One common method is the oxidation of pyrene-1,6-dimethyl with potassium permanganate in an alkaline medium. This reaction yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The separation and purification of the final product are achieved through crystallization and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Pyrene-1,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of pyrene-1,6-dicarboxylic anhydride.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bromination using bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrene-1,6-dicarboxylic anhydride.
Reduction: Pyrene-1,6-dimethanol.
Substitution: Bromopyrene derivatives.
Scientific Research Applications
Pyrene-1,6-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrene-1,6-dicarboxylic acid involves its ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions enable the compound to form stable complexes with various molecules and metal ions. The carboxylic acid groups play a crucial role in coordinating with metal ions, facilitating the formation of metal-organic frameworks and other supramolecular structures .
Comparison with Similar Compounds
Pyrene-1,3,6,8-tetracarboxylic acid: Another pyrene derivative with four carboxylic acid groups, used in similar applications but with different coordination properties.
2-Pyrone-4,6-dicarboxylic acid: A dicarboxylic acid with a different core structure, used in the production of bio-based polymers.
Phthalic acid: A simpler aromatic dicarboxylic acid, commonly used in the production of plasticizers and resins.
Uniqueness: Pyrene-1,6-dicarboxylic acid is unique due to its specific substitution pattern on the pyrene ring, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring strong fluorescence and the ability to form stable complexes with metal ions .
Properties
IUPAC Name |
pyrene-1,6-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDIPICFINEEDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20763221 | |
Record name | Pyrene-1,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20763221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110299-23-5 | |
Record name | Pyrene-1,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20763221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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